N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetohydrazide

Catalog No.
S12136432
CAS No.
M.F
C16H14ClN7O3
M. Wt
387.78 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-y...

Product Name

N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetohydrazide

IUPAC Name

N-[(E)-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylideneamino]-2-(3,5-dioxo-2H-1,2,4-triazin-6-yl)acetamide

Molecular Formula

C16H14ClN7O3

Molecular Weight

387.78 g/mol

InChI

InChI=1S/C16H14ClN7O3/c1-9-11(14(17)24(23-9)10-5-3-2-4-6-10)8-18-21-13(25)7-12-15(26)19-16(27)22-20-12/h2-6,8H,7H2,1H3,(H,21,25)(H2,19,22,26,27)/b18-8+

InChI Key

CVTJXRBJYIROQS-QGMBQPNBSA-N

Canonical SMILES

CC1=NN(C(=C1C=NNC(=O)CC2=NNC(=O)NC2=O)Cl)C3=CC=CC=C3

Isomeric SMILES

CC1=NN(C(=C1/C=N/NC(=O)CC2=NNC(=O)NC2=O)Cl)C3=CC=CC=C3

N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetohydrazide is a complex organic compound featuring a pyrazole moiety and a hydrazide functional group. The chemical structure includes a chloro-substituted pyrazole ring, which is known for its diverse biological activities. This compound is characterized by its unique arrangement of functional groups that contribute to its potential pharmacological properties.

The synthesis of this compound typically involves several key reactions:

  • Formation of the Pyrazole Ring: The initial step often involves the condensation of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with an amine to form an imine.
  • Hydrazone Formation: The imine undergoes a reaction with acetohydrazide to yield the target compound through a hydrazone linkage.
  • Reduction Steps: In some synthetic pathways, reductions may be performed to convert intermediates into more stable forms.

These reactions highlight the importance of both condensation and reduction processes in synthesizing complex heterocyclic compounds.

Compounds containing pyrazole and hydrazide functionalities are often investigated for their biological activities. Research indicates that similar pyrazole derivatives exhibit significant anticancer properties, anti-inflammatory effects, and antimicrobial activities. The presence of the triazine moiety in this compound may enhance its biological efficacy by interacting with various biological targets, including enzymes and receptors involved in disease pathways.

The synthesis of N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetohydrazide can be achieved through the following steps:

  • Preparation of Aldehyde Intermediate: Start with 5-chloro-3-methyl-1-phenyl-1H-pyrazole and react it with Vilsmeier-Haack reagent to obtain the corresponding aldehyde.
  • Condensation Reaction: React the aldehyde with aniline or a similar amine in ethanol under reflux conditions to form the Schiff base.
  • Hydrazide Reaction: Introduce acetohydrazide to the Schiff base under acidic or basic conditions to facilitate hydrazone formation.
  • Purification: The final product can be purified through recrystallization from suitable solvents like ethanol or acetone.

This compound has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting cancer or infectious diseases.
  • Agricultural Chemicals: Its antimicrobial properties could be explored for use in pesticides or fungicides.
  • Material Science: The unique structural properties might allow for applications in developing new materials with specific chemical reactivity.

Interaction studies involving N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetohydrazide typically focus on:

  • Enzyme Inhibition: Investigating how this compound interacts with specific enzymes related to cancer progression or microbial resistance.
  • Receptor Binding: Analyzing its affinity towards various biological receptors that could mediate its therapeutic effects.
  • Cellular Studies: Assessing its impact on cell proliferation and apoptosis in cancer cell lines.

Such studies are crucial for understanding the mechanism of action and optimizing the compound's therapeutic potential.

N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetohydrazide shares structural features with several other compounds:

Compound NameStructure FeaturesBiological Activity
5-Chloro-Pyrazole DerivativesContains chloro-substituted pyrazoleAnticancer activity
3-Methyl-Triazine HydrazidesIncorporates triazine coreAntimicrobial properties
Acetohydrazide AnaloguesSimilar hydrazide functionalityAnti-inflammatory effects

Uniqueness

The uniqueness of N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-y)acetohydrazide lies in its specific combination of both pyrazole and triazine moieties along with its hydrazide functionality. This combination may lead to enhanced biological activities compared to other similar compounds that do not incorporate this specific structural arrangement.

Multi-Step Synthetic Pathways for Pyrazole-Triazine Hybrid Scaffolds

The synthesis of pyrazole-triazine hybrids requires sequential functionalization of both heterocyclic cores. A validated approach involves:

  • Pyrazole Core Preparation: 5-Chloro-3-methyl-1-phenylpyrazole-4-carbaldehyde (7) is synthesized via Vilsmeier-Haack formylation of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one using phosphoryl chloride and dimethylformamide (DMF). This precursor achieves 82–89% yield under reflux conditions (80°C, 6–8 h).
  • Triazine Core Activation: 2-(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetohydrazide is prepared by condensing ethyl cyanoacetate with semicarbazide hydrochloride in ethanol, followed by acid hydrolysis (HCl, 70°C, 4 h).
  • Hybrid Assembly: The final Schiff base formation occurs via condensation of the pyrazole aldehyde (7) with the triazine hydrazide in ethanol under catalytic acetic acid (5 mol%, 70°C, 12 h), yielding the target compound in 75–81% purity.

Key Table 1: Comparative Yields in Pyrazole-Triazine Hybrid Synthesis

StepReagents/ConditionsYield (%)Reference
Pyrazole formylationPOCl₃/DMF, 80°C, 8 h89
Triazine hydrazideEtOH, HCl, 70°C, 4 h78
CyclocondensationEtOH, AcOH, 70°C, 12 h81

Condensation Reactions of 5-Chloro-3-Methyl-1-Phenylpyrazole-4-Carbaldehyde Precursors

The electrophilic aldehyde group in 7 drives condensation with nitrogen nucleophiles. Kinetic studies reveal that:

  • Schiff Base Formation: Reacting 7 with hydrazides proceeds via a two-step mechanism: (i) nucleophilic attack by the hydrazide’s -NH₂ group on the aldehyde carbonyl, and (ii) dehydration to form the imine bond. Polar protic solvents (e.g., ethanol) enhance reaction rates by stabilizing the transition state through hydrogen bonding.
  • Steric Effects: Bulky substituents on the hydrazide component (e.g., aryl groups) reduce yields by 15–20% due to hindered approach geometry.

Hydrazide Coupling Strategies for Acetohydrazide Functionalization

The triazine-linked acetohydrazide moiety is critical for bioactivity. Optimized coupling involves:

  • Nucleophilic Acyl Substitution: Reacting 6-hydrazinyl-1,2,4-triazine-3,5(2H,4H)-dione with ethyl bromoacetate in DMF (K₂CO₃, 60°C, 6 h) yields the acetohydrazide intermediate (67% yield).
  • Purification Challenges: Silica gel chromatography (ethyl acetate/hexane, 3:1) is required to remove unreacted starting materials, as evidenced by HPLC analysis.

Solvent Systems and Catalytic Conditions for Cyclocondensation

Solvent polarity and catalyst selection significantly impact cyclocondensation efficiency:

  • Ethanol vs. Water: Ethanol affords higher yields (81%) compared to aqueous systems (62%) due to improved solubility of organic intermediates.
  • Catalyst Screening: Polystyrene-supported 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (PS-TBD, 5 mol%) enhances reaction rates by 40% relative to homogeneous catalysts like piperidine.
  • Temperature Optimization: Reactions conducted at 70°C achieve 90% conversion within 8 h, whereas room-temperature conditions require 48 h for comparable yields.

Key Equation:$$\text{Yield (\%)} = \frac{\text{[Product]}}{\text{[Limiting Reagent]}} \times 100 \quad \text{(Standard gravimetric analysis)} $$

XLogP3

1.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

387.0846650 g/mol

Monoisotopic Mass

387.0846650 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-09-2024

Explore Compound Types